molecular formula C18H23N5O B2534217 4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide CAS No. 2415624-59-6

4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide

Cat. No.: B2534217
CAS No.: 2415624-59-6
M. Wt: 325.416
InChI Key: BMGJSRBUQAUKPE-UHFFFAOYSA-N
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Description

4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a phenyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine derivative, which is then coupled with a piperidine derivative. The key steps include:

    Formation of the Pyrimidine Derivative: This involves the reaction of 6-methylpyrimidine-4-amine with methylating agents under controlled conditions.

    Coupling with Piperidine Derivative: The pyrimidine derivative is then reacted with N-phenylpiperidine-1-carboxamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and phenyl moieties, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the modulation of cellular pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.

    4-chlorophenyl-6-methylpyrimidin-2-amine: Exhibits antiplasmodial activity.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-aminophenyl)amino)phenyl: Studied for its potential anticancer properties.

Uniqueness

4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-12-17(20-13-19-14)22(2)16-8-10-23(11-9-16)18(24)21-15-6-4-3-5-7-15/h3-7,12-13,16H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGJSRBUQAUKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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